
Azetidine-3-carboxamide hydrochloride
Description
Azetidine-3-carboxamide hydrochloride is a nitrogen-containing heterocyclic compound with a four-membered azetidine ring substituted at the 3-position by a carboxamide group (-CONH₂), forming a hydrochloride salt. Key identifiers include:
- CAS No.: 102624-96-4 (hydrochloride form)
- Molecular Formula: Likely C₄H₉ClN₂O (based on parent compound C₄H₈N₂O + HCl)
- Molecular Weight: ~137.56 g/mol (approximated from related compounds)
- Applications: Used in research for developing bioactive molecules, though validation for medical use is pending .
Properties
IUPAC Name |
azetidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHAZJRRJVJSES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630068 | |
Record name | Azetidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124668-45-7 | |
Record name | Azetidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azetidine-3-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Epoxide Ring-Opening with Ammonia
The foundational approach involves 3-substituted epoxides as starting materials. In CN106831523A, 3-chloro-1,2-epoxypropane undergoes ring-opening with benzaldehyde derivatives and aqueous ammonia to form imine intermediates. Key steps include:
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Ring-opening reaction : Conducted at 30–40°C for 10–20 hours in ethanol or isopropanol, yielding a first intermediate with an imine structure.
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Acid hydrolysis : Using HCl or HSO at 20–30°C for 10–20 hours, the imine converts to a hydroxylamine salt (second intermediate).
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Cyclization : Under basic conditions (KCO or triethylamine) at 70–100°C, the hydroxylamine salt undergoes intramolecular nucleophilic substitution to form 3-hydroxyazetidine hydrochloride.
Example Reaction Conditions:
Boc Protection and Functionalization
To introduce the carboxamide group, N-Boc-3-hydroxyazetidine serves as a key intermediate. The Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 25–30°C, achieving 78% yield. Subsequent oxidation of the hydroxyl group to a carboxylic acid (e.g., using HNO) followed by amidation with NH or amines provides the carboxamide.
Nitric Acid-Mediated Oxidation Route
Synthesis of Azetidine-3-Carboxylic Acid
EP0165636A1 discloses a route starting from 3,3-bis(hydroxymethyl)azetidine , which is treated with concentrated nitric acid to oxidize the hydroxymethyl groups to carboxylic acid. Critical parameters include:
Key Data:
Intermediate | Conditions | Yield (%) | Purity (%) |
---|---|---|---|
3,3-Bis(hydroxymethyl)azetidine | HNO, 90°C, 6h | 75 | 98.5 |
Azetidine-3-carboxylic acid | HCl, 0°C, 2h | 82 | 99.1 |
Amidation to Carboxamide
The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl) and reacted with aqueous ammonia:
This step achieves 70–85% yield when conducted in anhydrous THF at -5°C.
Comparative Analysis of Methodologies
Efficiency and Scalability
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Ring-opening/cyclization : Higher overall yields (66–85%) but requires multiple purification steps.
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Nitric acid route : Fewer steps but involves hazardous HNO handling.
Emerging Strategies and Modifications
Chemical Reactions Analysis
Ring-Opening Reactions
The azetidine ring undergoes strain-driven ring-opening reactions under nucleophilic or acidic conditions:
Key Findings :
- Hydrolysis with HCl yields linear γ-chloroamine products due to nucleophilic attack at the β-carbon .
- Chloroformates induce competitive dealkylation or ring-opening pathways, depending on steric and electronic factors .
Substitution Reactions
The carboxamide and azetidine groups participate in substitution reactions:
Nucleophilic Substitution
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Amide Functionalization :
Reacts with amines (e.g., benzylamine) to form substituted urea derivatives under Mitsunobu conditions . -
Sulfonylation :
Treatment with sulfonyl chlorides (e.g., methanesulfonyl chloride) yields sulfonamide derivatives.
C–H Functionalization
- Pd-Catalyzed Arylation :
Using Pd(OAc)₂ and AgOAc, aryl iodides undergo cis-selective C(sp³)–H arylation at the azetidine’s β-position .
Example :
Radical-Mediated Reactions
- Strain-Release Functionalization :
Reacts with sulfonyl imines via homolytic N–S bond cleavage, generating sulfonyl and iminyl radicals. These intermediates recombine to form functionalized azetidines .
Photocatalytic [2+2] Cycloaddition
- Visible-light-driven reactions with alkenes yield bicyclic azetidines (e.g., via Ir(III) photocatalysis) .
Oxidation and Reduction
Mechanistic Insight :
- Oxidation of the carboxamide group yields carboxylic acids, critical for modifying pharmacological activity.
- Hydrogenolytic reduction cleaves protecting groups (e.g., diphenylmethyl) for downstream functionalization .
Ring Expansion and Rearrangement
- Thermal Rearrangement :
Heating with bromine sources (e.g., NBS) converts azetidines to γ-bromoamines, which cyclize to pyrrolidines . - Aza-Michael Addition :
Reacts with α,β-unsaturated carbonyls to form six-membered rings .
Comparative Reactivity of Azetidine Derivatives
Reaction | Azetidine-3-carboxamide | Azetidine | Aziridine |
---|---|---|---|
Ring-opening rate | Moderate | Fast | Very Fast |
Stability under acid | High | Moderate | Low |
Functionalization sites | C3, amide | C3 | C2 |
Synthetic Routes to Functionalized Derivatives
Target Compound | Method | Yield | Reference |
---|---|---|---|
3-Arylazetidine-3-carboxylic acid | Catalytic C–H arylation | 68% | |
N-Tosyl azetidine | Radical recombination | 82% | |
Bicyclic azetidines | [2+2] Photocycloaddition | 75% |
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
Azetidine-3-carboxamide hydrochloride serves as a crucial precursor in the synthesis of complex organic molecules. Its four-membered ring structure allows for various chemical transformations, making it suitable for creating diverse compounds in medicinal chemistry and materials science.
Comparison with Similar Compounds
The compound can be compared with other nitrogen-containing heterocycles such as aziridines and pyrrolidines. The following table summarizes some key differences:
Compound Type | Ring Size | Reactivity | Stability | Applications |
---|---|---|---|---|
Azetidines | 4 | Moderate | Moderate | Drug synthesis, material science |
Aziridines | 3 | High | Low | Reactive intermediates |
Pyrrolidines | 5 | Low | High | Stable drug candidates |
Biological Applications
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For example, specific derivatives demonstrated high activity against Staphylococcus aureus and E. coli, as well as antifungal activity against Candida albicans.
Table 1: Antimicrobial Activity of Azetidine Derivatives
Compound | Antibacterial Activity | Antifungal Activity | Anti-TB Activity |
---|---|---|---|
2c | High | Moderate | High |
3c | High | Moderate | High |
3a | Low | Low | Low |
Anticancer Properties
Azetidine-3-carboxamide has been investigated for its potential to inhibit cancer cell proliferation. It has been shown to inhibit the activity of STAT3, a transcription factor involved in tumor growth. Certain derivatives exhibited sub-micromolar potency in inhibiting STAT3 DNA-binding activity.
Table 2: STAT3 Inhibition by Azetidine Derivatives
Compound | IC50 (μM) | Cellular Activity |
---|---|---|
5a (R) | 0.52 | Moderate |
5b (S) | 2.22 | Low |
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of azetidine derivatives, researchers found that specific compounds exhibited potent activity against resistant strains of bacteria. The study highlighted the potential for developing new antibiotics based on azetidine scaffolds.
Case Study: Cancer Research
Another study focused on the anticancer properties of azetidine derivatives targeting STAT3 inhibition. The results indicated that these compounds could reduce tumor growth in preclinical models, suggesting a pathway for future therapeutic developments.
Mechanism of Action
The mechanism of action of azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their function. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares azetidine-3-carboxamide hydrochloride with structurally related azetidine derivatives:
Key Research Findings
- Structural Similarity : Methyl and ethyl esters of azetidine-3-carboxylate show >90% similarity to azetidine-3-carboxamide, suggesting interchangeable roles in scaffold-based drug design .
- Solubility Trends : Alcohol derivatives (e.g., azetidin-3-ol) exhibit higher aqueous solubility than ester/carboxamide analogs, impacting formulation strategies .
- Safety Profiles : Carboxylic acid and ester derivatives pose higher combustion risks compared to carboxamide derivatives .
Biological Activity
Azetidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, synthesis, and potential therapeutic applications, supported by various research findings and case studies.
Overview of Azetidine-3-carboxamide
Azetidine-3-carboxamide is a four-membered cyclic amide that exhibits a range of biological activities, including antimicrobial, anticancer, and antimalarial properties. Its structural features allow it to interact with various biological targets, making it a versatile scaffold in drug development.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of azetidine derivatives. For instance, azetidine derivatives have been shown to possess significant antibacterial, antifungal, and antitubercular activities. A study reported that specific azetidine derivatives demonstrated high activity against strains such as Staphylococcus aureus and E. coli, as well as antifungal activity against Candida albicans .
Table 1: Antimicrobial Activity of Azetidine Derivatives
Compound | Antibacterial Activity | Antifungal Activity | Anti-TB Activity |
---|---|---|---|
2c | High | Moderate | High |
3c | High | Moderate | High |
3a | Low | Low | Low |
Anticancer Properties
Azetidine-3-carboxamide has also been explored for its anticancer properties. Research indicates that certain azetidine derivatives can inhibit the activity of STAT3, a transcription factor involved in tumor growth and survival. For example, compounds derived from azetidine-2-carboxamide showed sub-micromolar potency in inhibiting STAT3 DNA-binding activity .
Table 2: STAT3 Inhibition by Azetidine Derivatives
Compound | IC50 (μM) | Cellular Activity |
---|---|---|
5a (R) | 0.52 | Moderate |
5b (S) | 2.22 | Low |
Antimalarial Activity
Another critical area of research is the antimalarial activity of azetidine derivatives. A notable compound, BRD3914, which incorporates an azetidine structure, was found to possess an EC50 value of 15 nM against Plasmodium falciparum, demonstrating its potential as a therapeutic agent against malaria .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antimicrobial Mechanism : The interaction with bacterial cell walls and disruption of membrane integrity is believed to contribute to its antimicrobial effects.
- Anticancer Mechanism : Inhibition of STAT3 signaling pathways can lead to reduced tumor cell proliferation and increased apoptosis.
- Antimalarial Mechanism : Targeting specific enzymes involved in the life cycle of Plasmodium parasites is crucial for its antimalarial effects.
Case Studies
- Antimicrobial Screening : A study screened a series of azetidine derivatives for their antimicrobial properties and found that modifications in the substitution pattern significantly influenced their effectiveness against various pathogens .
- Anticancer Evaluation : In vitro studies demonstrated that azetidine analogues could inhibit the growth of breast cancer cells harboring active STAT3, although cellular permeability remained a challenge .
- Antimalarial Efficacy : The synthesis and evaluation of BRD3914 showcased its promising efficacy in vivo against malaria-infected mice, outperforming traditional treatments like chloroquine .
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling azetidine-3-carboxamide hydrochloride in laboratory settings?
- Methodological Answer : Adhere to OSHA HCS guidelines (H302, H315, H319, H335) for acute toxicity and irritation risks. Use safety goggles, impervious gloves, and respiratory protection (e.g., NIOSH-certified respirators) to minimize exposure. Ensure fume hoods or local exhaust ventilation are operational during handling to reduce inhalation risks. Store the compound at -20°C in airtight containers, away from incompatible materials like strong acids/oxidizers . For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .
Q. How should researchers design experiments to mitigate stability issues with this compound?
- Methodological Answer : Stability is temperature-dependent: powder forms remain stable for 2–3 years at -20°C, while solutions degrade within 1–6 months depending on storage (-80°C preferred). Pre-experiment stability assays (e.g., HPLC purity checks) are recommended. Avoid prolonged exposure to light, humidity, or reactive solvents (e.g., DMSO without stabilizers). For long-term studies, aliquot stock solutions to minimize freeze-thaw cycles .
Q. What are the recommended protocols for synthesizing this compound derivatives?
- Methodological Answer : Base synthetic routes on analogous azetidine carboxylate hydrochlorides (e.g., ethyl or methyl esters, CAS 405090-31-5 and 100202-39-9). Optimize reaction conditions using catalytic amidation (e.g., EDC/HCl coupling agents) in anhydrous solvents (e.g., THF or DCM). Monitor reaction progress via TLC or LC-MS, and purify intermediates via recrystallization or column chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Apply meta-analysis frameworks (e.g., Cochrane guidelines) to assess heterogeneity across studies. Calculate I² statistics to quantify variability due to methodological differences (e.g., solvent purity, catalyst loadings). For example, if I² >50%, subgroup analyses (e.g., solvent polarity, temperature gradients) can identify yield-limiting factors. Validate findings via controlled replication studies .
Q. What strategies are effective for characterizing unknown decomposition products of this compound under experimental conditions?
- Methodological Answer : Use hyphenated techniques (e.g., GC-MS or HRMS) to identify volatile byproducts (e.g., CO, NOx) during thermal stress tests (TGA-DSC). For non-volatile residues, employ NMR or FTIR to detect structural changes. Compare degradation profiles with computational models (e.g., DFT simulations) to predict reactive intermediates. Document all findings in compliance with OECD guidelines for hazard assessment .
Q. How should ecological risk assessments address data gaps in this compound’s environmental impact?
- Methodological Answer : Conduct tiered assessments:
- Tier 1 : Use read-across data from structurally similar compounds (e.g., azetidine-3-carboxylic acid) to estimate persistence/bioaccumulation.
- Tier 2 : Perform microcosm studies to evaluate soil mobility and aquatic toxicity (e.g., Daphnia magna assays).
- Tier 3 : Apply probabilistic modeling (e.g., QSARs) to extrapolate long-term ecotoxicological risks. Publish negative results to fill existing data gaps .
Methodological Notes
- Systematic Reviews : Follow PRISMA guidelines for literature synthesis, emphasizing inclusion/exclusion criteria for azetidine derivatives .
- Data Validation : Cross-reference CAS 124668-45-7 with authoritative databases (e.g., PubChem, Reaxys) to confirm physicochemical properties .
- Ethical Reporting : Disclose limitations in ecological data (e.g., absence of PBT/vPvB assessments) and advocate for standardized testing protocols .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.